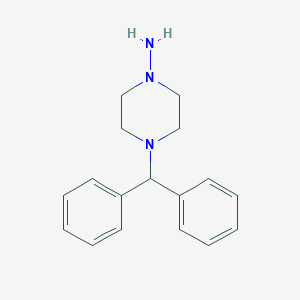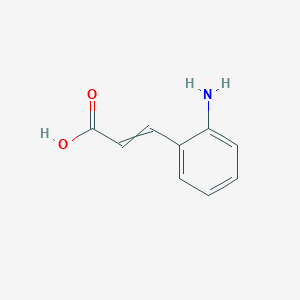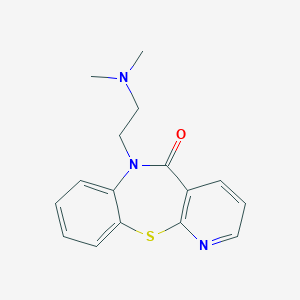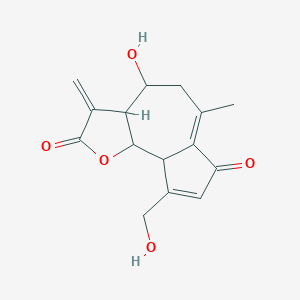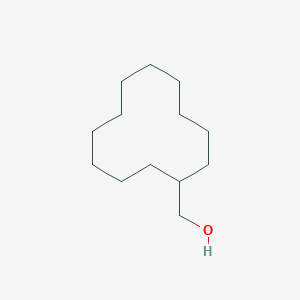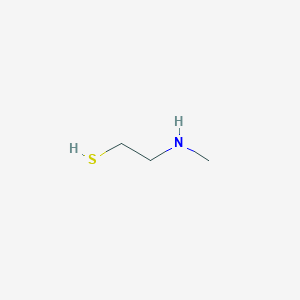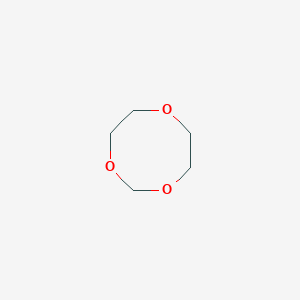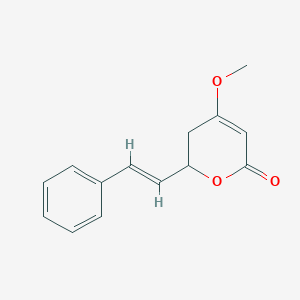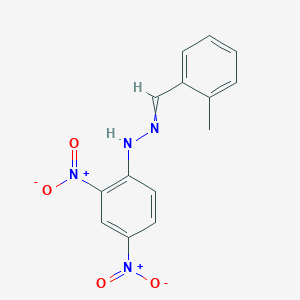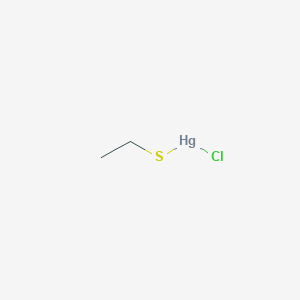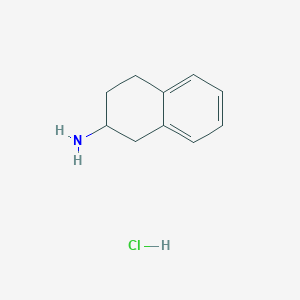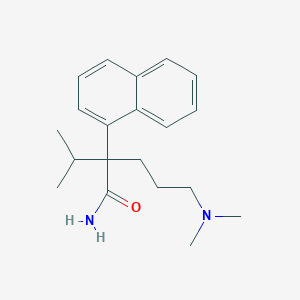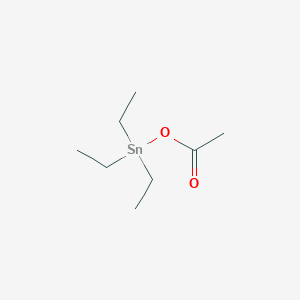
Triethyltin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyltin acetate (TETA) is a chemical compound that belongs to the organotin family. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. TETA has been widely used in scientific research for its unique properties, including its ability to act as a catalyst in organic reactions and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Triethyltin acetate is not fully understood, but it is believed to act by disrupting cellular processes in cancer cells. Triethyltin acetate has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
Triethyltin acetate has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. Triethyltin acetate has also been shown to affect the immune system, leading to an increase in the production of cytokines and other immune system molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Triethyltin acetate in lab experiments is its ability to act as a catalyst in organic reactions. It is also relatively easy to handle and can be synthesized using readily available materials. However, Triethyltin acetate is highly toxic and must be handled with care. It can also be difficult to work with due to its strong odor and potential for contamination.
Zukünftige Richtungen
There are many potential future directions for research on Triethyltin acetate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for Triethyltin acetate in cancer treatment. Other potential future directions include the synthesis of new Triethyltin acetate derivatives with improved properties, and the development of new methods for synthesizing Triethyltin acetate that are more environmentally friendly.
Synthesemethoden
Triethyltin acetate can be synthesized through several methods, including the reaction of tin with ethyl acetate in the presence of a catalyst, or the reaction of triethyltin chloride with acetic acid. The synthesis of Triethyltin acetate requires careful handling due to its toxicity.
Wissenschaftliche Forschungsanwendungen
Triethyltin acetate has been extensively studied for its use as a catalyst in organic reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ketones. Triethyltin acetate has also been studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
1907-13-7 |
|---|---|
Produktname |
Triethyltin acetate |
Molekularformel |
C8H18O2Sn |
Molekulargewicht |
264.94 g/mol |
IUPAC-Name |
triethylstannyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
WOUNUBHOYKWRNA-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC(=O)C |
Kanonische SMILES |
CC[Sn](CC)(CC)OC(=O)C |
Andere CAS-Nummern |
1907-13-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



